![molecular formula C14H15ClN4O4 B2388103 ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 902482-47-7](/img/structure/B2388103.png)
ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the methoxyphenyl group, and the ethyl ester group would all contribute to the overall structure. The electron-donating and -withdrawing effects of these groups could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The ester group could undergo hydrolysis, and the methoxyphenyl group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the potentially aromatic triazole and phenyl rings could affect its solubility, boiling point, and melting point .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-3-23-14(21)11-7-19(18-17-11)8-13(20)16-10-6-9(15)4-5-12(10)22-2/h4-7H,3,8H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGDFTMHYARDPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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